

Bay-876: A Technical Guide to a Potent and Selective GLUT1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-876 is a potent, selective, and orally bioavailable small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key mediator of glucose uptake in many cancer cells, which exhibit increased glucose metabolism, a phenomenon known as the Warburg effect.[4][5] By blocking GLUT1, **Bay-876** disrupts glycolytic metabolism in cancer cells, leading to reduced proliferation and tumor growth.[1][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **Bay-876**.

Discovery

Bay-876 was identified through a high-throughput screening campaign of approximately 3 million compounds.[8][9] The initial hits were optimized through extensive structure-activity relationship (SAR) studies to yield a compound with single-digit nanomolar potency against GLUT1 and a high degree of selectivity over other glucose transporters.[8][9] This effort led to the identification of **Bay-876** as a promising candidate for further development.[8]

Synthesis

The synthesis of **Bay-876** has been described in the scientific literature, originating from N-(1H-pyrazol-4-yl)quinoline-4-carboxamides as a starting point for optimization.[8][9] While a

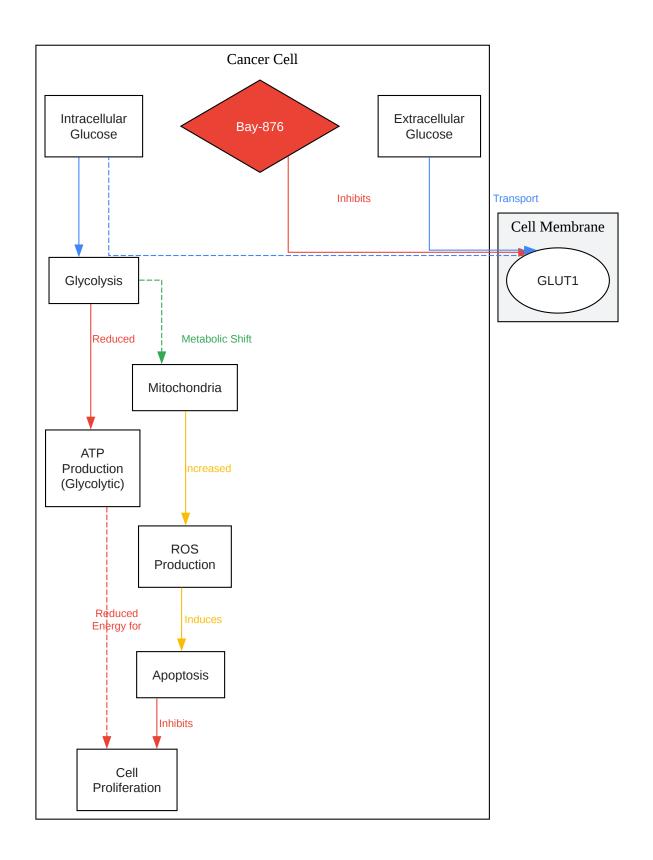


detailed, step-by-step protocol is proprietary and found within the full-text publications, the general synthetic scheme has been published. For the complete and detailed synthesis protocol, readers are directed to the primary scientific literature.

Mechanism of Action

Bay-876 selectively inhibits GLUT1, which is responsible for facilitative glucose transport across the cell membrane.[1][2][3] In cancer cells that are highly dependent on glycolysis for energy production, the inhibition of GLUT1 by **Bay-876** leads to a cascade of downstream effects. These include the suppression of glycolysis, a reduction in ATP production, and an increase in mitochondrial respiration and reactive oxygen species (ROS) levels, ultimately inducing apoptosis and inhibiting cell proliferation.[7][10][11]





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Figure 1: Signaling pathway of Bay-876 action.



Preclinical Data In Vitro Potency and Selectivity

Bay-876 demonstrates potent inhibition of GLUT1 with an IC50 in the low nanomolar range and exhibits high selectivity over other glucose transporters.

Target	IC50 (nM)	Selectivity vs. GLUT1	Reference
GLUT1	2	-	[1][2][3]
GLUT2	>260	>130-fold	[1][2]
GLUT3	>260	>130-fold	[1][2]
GLUT4	>260	>130-fold	[1][2]

In Vitro Anti-proliferative Activity

Bay-876 has shown growth-inhibitory effects in various cancer cell lines.



Cell Line	Cancer Type	Effect	Concentrati on	Duration	Reference
SKOV-3	Ovarian Cancer	Dose- dependent decrease in cell number	25-75 nM	24 and 72 hours	[1]
OVCAR-3	Ovarian Cancer	Dose- dependent decrease in cell number	25-75 nM	24 and 72 hours	[1]
HCT116	Colorectal Cancer	Inhibition of cell proliferation	Not specified	Not specified	[7]
DLD1	Colorectal Cancer	Inhibition of cell proliferation	Not specified	Not specified	[7]
COLO205	Colorectal Cancer	Inhibition of cell proliferation	Not specified	Not specified	[7]
LoVo	Colorectal Cancer	Inhibition of cell proliferation	Not specified	Not specified	[7]
SCC47	Head and Neck Squamous Cell Carcinoma	Decreased viability	0.01-100 μΜ	24 hours	[2]
RPMI2650	Head and Neck Squamous Cell Carcinoma	Decreased viability	0.01-100 μΜ	24 hours	[2]



In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of Bay-876.

Cancer Type	Animal Model	Dosage	Duration	Outcome	Reference
Ovarian Cancer	Mice with SKOV-3 xenografts	1.5-4.5 mg/kg/day (oral)	28 days	Dose- dependent inhibition of tumorigenicity	[1]
Ovarian Cancer	Cell line- and PDX models	4-4.5 mg/kg/day	28-30 days	50-71% decrease in tumor volume and weight	[3]
Colorectal Cancer	Mice with HCT116 xenografts	Not specified	Not specified	Tumor- inhibitory effects	[7]
Hepatocellula r Carcinoma	Nude mice with MHCC97-H xenografts	5 mg/kg (oral)	3 days (once daily)	Inhibited Warburg effect	[1][12]

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability.



Species	Parameter	Value	Reference
Rat	Terminal half-life	2.5 h	[2]
Oral bioavailability (F%)	85%	[2]	
Dog	Terminal half-life	22 h	[2]
Oral bioavailability (F%)	79%	[2]	

Experimental Protocols

Detailed experimental protocols are available in the cited literature. Below is a summary of the key methodologies used in the evaluation of **Bay-876**.

Cell Viability and Proliferation Assays

- Method: Crystal violet staining or MTT assay.[2]
- Cell Lines: Various cancer cell lines including SKOV-3, OVCAR-3, HEY, HNSCC cell lines (SCC47, RPMI2650), and colorectal cancer cell lines (HCT116, DLD1, COLO205, LoVo).[1]
 [2][7]
- Treatment: Cells are treated with varying concentrations of **Bay-876** (e.g., 25-75 nM or 0.01-100 μ M) for specified durations (e.g., 24 or 72 hours).[1][2]
- Readout: Cell viability or proliferation is quantified by measuring absorbance.

Glycolysis Assays

- Method: Measurement of glycolysis rate.
- Cell Lines: Ovarian cancer cells (SKOV-3, OVCAR-3, HEY).[2]
- Treatment: Cells are treated with Bay-876 (e.g., 25-75 nM) for 24 hours.
- Readout: The rate of glycolysis is determined.



In Vivo Xenograft Studies

- Animal Models: Immunodeficient mice (e.g., NSG mice) bearing subcutaneous xenografts of human cancer cells (e.g., SKOV-3, HCT116, MHCC97-H).[1][2][7]
- Treatment: Bay-876 is administered orally (gavage) at specified doses (e.g., 1.5-4.5 mg/kg/day) for a defined period (e.g., 28 days).[1][2]
- Readout: Tumor volume and weight are measured to assess anti-tumor efficacy.

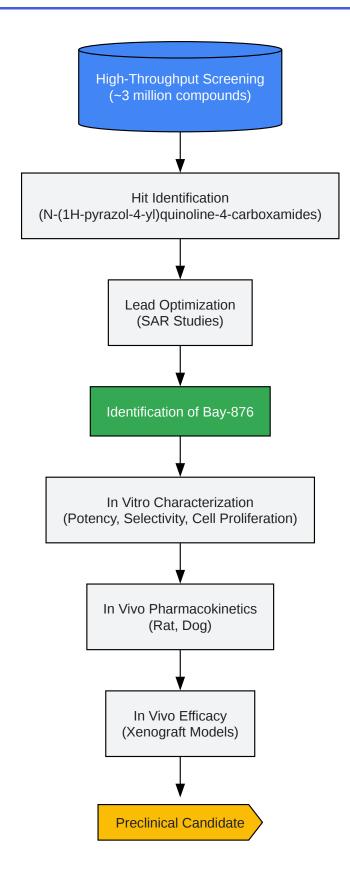
Western Blotting

- Purpose: To determine the expression levels of proteins such as GLUT1.
- Procedure: Standard western blotting protocols are followed, using specific primary antibodies against the target proteins.

Discovery and Development Workflow

The development of **Bay-876** followed a typical preclinical drug discovery pipeline.





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Figure 2: Discovery and preclinical development workflow of **Bay-876**.



Conclusion

Bay-876 is a highly potent and selective GLUT1 inhibitor with demonstrated anti-tumor activity in a range of preclinical cancer models. Its favorable pharmacokinetic profile, including good oral bioavailability, makes it a valuable tool for investigating the role of GLUT1 in cancer metabolism and a potential candidate for further clinical development. This guide provides a foundational understanding of **Bay-876** for researchers and drug development professionals interested in targeting cancer metabolism. For complete experimental details, the cited literature should be consulted.

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